Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride
Description
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-4-5-9-14-10-11-7-6-8-12(15-2)13(11)16-3;/h6-8,14H,4-5,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZAMVTWUYPXNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C(=CC=C1)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride typically involves the reaction of butylamine with 2,3-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted amines or aromatic compounds.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its functional groups allow for further derivatization, making it valuable in the development of new chemical entities.
- Reactivity Studies : The compound can undergo various chemical reactions such as oxidation and substitution, which are essential for exploring new synthetic pathways.
Biology
- Pharmacological Potential : Research indicates that this compound may exhibit activity against certain biological targets. Its interaction with neurotransmitter receptors suggests potential applications in neuropharmacology.
- Antioxidant Activity : Preliminary studies have shown that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.
Medicine
- Therapeutic Applications : There is ongoing research into the compound's potential use in treating neurological disorders due to its ability to modulate serotonin levels. This suggests a possible role as an antidepressant or anxiolytic agent.
- Cancer Research : In vitro studies indicate that derivatives of this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in anticancer drug development.
Data Tables
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antidepressant | Agonism at serotonin receptors | |
| Antioxidant | Free radical scavenging | |
| Anticancer | Cytotoxic effects on cancer cell lines |
Case Studies
-
Neuropharmacological Studies :
- A study demonstrated that this compound modulates serotonin levels in animal models. This suggests its potential application in treating mood disorders such as depression and anxiety.
-
Cytotoxicity Assays :
- In vitro assays conducted on various cancer cell lines (e.g., MCF7 breast adenocarcinoma) revealed significant inhibition of cell proliferation by derivatives of this compound. These findings support its exploration as a basis for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Implications
- Biological Activity : While Verapamil and Diaveridine show therapeutic utility, the target compound’s lack of a heterocyclic or tertiary amine core may limit its direct pharmacological relevance.
Biological Activity
Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride is an organic compound characterized by its unique structural features, including a butyl group and two methoxy substituents on a phenyl ring. Its molecular formula is C₁₃H₂₂ClN₁O₂, with a molecular weight of 259.77 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The biological activity of this compound is attributed to its ability to interact with various biological targets. The amine group allows it to participate in nucleophilic substitution reactions, while the methoxy groups can undergo electrophilic aromatic substitution. These reactions can modulate enzyme activity and receptor binding, influencing several biochemical pathways.
Key Mechanisms:
- Receptor Binding : The compound may interact with neurotransmitter receptors, potentially affecting neurotransmission.
- Enzyme Modulation : It can inhibit or activate specific enzymes, impacting metabolic pathways.
- Signal Transduction : The compound may influence cellular signaling pathways, leading to various physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures show promise as anticancer agents by inhibiting tumor growth. For instance, related compounds have demonstrated significant reductions in tumor weight and growth rates in animal models .
- Anti-inflammatory Effects : The compound is being investigated for its potential anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions.
- Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, it may possess anxiolytic or antidepressant-like effects, warranting further investigation into its impact on anxiety and mood disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound or related compounds:
- Antitumor Activity :
- Neuropharmacological Evaluation :
- Enzyme Interaction Studies :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| Butyl[(2,4-dimethoxyphenyl)methyl]amine hydrochloride | Two methoxy groups at positions 2 and 4 | Potential anticancer activity |
| Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride | Two methoxy groups at positions 3 and 4 | Neuroactive properties |
| Butyl[(2,3-dimethoxyphenyl)ethyl]amine hydrochloride | Ethyl instead of butyl group | Enzyme inhibition studies |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for assessing the purity of Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride in synthetic chemistry?
- Methodology : High-performance liquid chromatography (HPLC) is critical for purity analysis, as demonstrated in the quantification of structurally similar compounds like verapamil hydrochloride, where HPLC retention times and peak integration ensure >99% purity . Liquid chromatography-mass spectrometry (LCMS) can further confirm molecular identity, as shown in the characterization of dimethoxyphenyl-containing derivatives (e.g., m/z 643 [M+H]+ and retention time analysis) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact, as recommended for handling arylalkylamine hydrochlorides .
- Ventilation : Conduct experiments in fume hoods to mitigate inhalation risks, as inhalation of similar amines can cause severe respiratory irritation .
- Waste Disposal : Segregate waste into halogenated organic containers and coordinate with certified hazardous waste disposal services to comply with EPA TSCA regulations .
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?
- Methodology :
- 1H NMR : Identify aromatic protons from the 2,3-dimethoxyphenyl group (δ 6.7–7.2 ppm) and methoxy protons (δ ~3.8 ppm). The butyl chain protons appear as multiplets (δ 0.9–1.6 ppm) .
- 13C NMR : Confirm the quaternary carbon adjacent to the amine (δ 50–60 ppm) and aromatic carbons (δ 110–150 ppm) .
Advanced Research Questions
Q. How does the 2,3-dimethoxyphenyl substituent influence binding affinity to serotonin receptors compared to other arylalkylamine derivatives?
- Methodology :
- Receptor Binding Assays : Use radioligand displacement studies (e.g., [3H]MDL100907) to compare affinity at 5-HT2A receptors. The 2,3-dimethoxy group enhances π-π stacking with receptor aromatic residues, as seen in MDL100907 (Ki = 1.2 nM) .
- Structure-Activity Relationship (SAR) : Replace the dimethoxy group with mono- or tri-methoxy analogs to evaluate steric and electronic effects on binding .
Q. What strategies optimize the multi-step synthesis of this compound to improve yield?
- Methodology :
- Stepwise Functionalization : First, protect the amine group via tert-butoxycarbonyl (Boc) to prevent side reactions during alkylation of 2,3-dimethoxybenzyl chloride .
- Catalytic Hydrogenation : Use Pd/C or Raney Ni for reductive amination of the butyl chain, achieving >80% yield under H2 (50 psi) .
- Acidic Workup : Hydrolyze the Boc group with HCl in dioxane to isolate the hydrochloride salt .
Q. What are the implications of substituting the butyl group with alternative alkyl chains on physicochemical and pharmacological properties?
- Methodology :
- LogP Analysis : Replace butyl with methyl, hexyl, or branched chains. Longer chains increase lipophilicity (e.g., logP from 1.5 to 3.2), impacting blood-brain barrier permeability .
- In Vitro Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. Branched chains (e.g., isobutyl) reduce efflux ratios by 30% compared to linear chains .
Data Contradictions and Resolution
- Purity Standards : While HPLC is widely recommended for purity analysis , some protocols use LCMS for trace impurity detection (<0.1%) . Researchers should combine both methods for rigorous quality control.
- Receptor Selectivity : The 2,3-dimethoxy group enhances 5-HT2A affinity , but conflicting data suggest off-target activity at α1-adrenergic receptors. Dual-label binding assays (e.g., 5-HT2A vs. α1) are advised to clarify selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
